4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by a pyrazolo[1,5-a]pyrazine core structure, substituted with a bromine atom at the 4-position and a methyl group at the 6-position.
Preparation Methods
The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 4-position is usually carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced at the 6-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
4-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
Introduction
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With the molecular formula C8H6BrN3O2, this compound features a unique pyrazolo[1,5-a]pyrazine structure, which is known for its potential in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H6BrN3O2 |
Molecular Weight | 256.06 g/mol |
CAS Number | 1820704-94-6 |
Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and methyl substituents enhances its binding affinity and selectivity towards these targets. This compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in different disease models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compounds containing bromine and chlorine substituents had enhanced cytotoxicity compared to their counterparts without these halogens. The combination of these pyrazoles with doxorubicin demonstrated a significant synergistic effect, particularly in the MDA-MB-231 cell line characterized by a poor prognosis in breast cancer treatment .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain synthesized pyrazole carboxamides exhibit notable antifungal activity.
- Research Findings : In vitro studies demonstrated that pyrazole derivatives could inhibit the growth of several fungal strains, suggesting their potential as antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to effectively inhibit key enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Chlorine instead of Bromine | Similar anticancer activity |
4-Bromo-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Ethyl group instead of Methyl | Varies in potency |
4-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrimidine ring structure | Different receptor interactions |
Properties
IUPAC Name |
4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSBANFEFKALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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